molecular formula C20H26N2O2 B4834042 (4-CYCLOHEXYLPIPERAZINO)(3-METHYL-1-BENZOFURAN-2-YL)METHANONE

(4-CYCLOHEXYLPIPERAZINO)(3-METHYL-1-BENZOFURAN-2-YL)METHANONE

Cat. No.: B4834042
M. Wt: 326.4 g/mol
InChI Key: DHLOGHOJIOGBTG-UHFFFAOYSA-N
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Description

(4-CYCLOHEXYLPIPERAZINO)(3-METHYL-1-BENZOFURAN-2-YL)METHANONE is a complex organic compound that features a benzofuran ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CYCLOHEXYLPIPERAZINO)(3-METHYL-1-BENZOFURAN-2-YL)METHANONE typically involves the formation of the benzofuran ring followed by the introduction of the piperazine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. The piperazine moiety can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-CYCLOHEXYLPIPERAZINO)(3-METHYL-1-BENZOFURAN-2-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted piperazine compounds .

Scientific Research Applications

(4-CYCLOHEXYLPIPERAZINO)(3-METHYL-1-BENZOFURAN-2-YL)METHANONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (4-CYCLOHEXYLPIPERAZINO)(3-METHYL-1-BENZOFURAN-2-YL)METHANONE involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • (3-((4-METHYL-1-PIPERAZINYL)METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE
  • (3-((DIMETHYLAMINO)METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE
  • (4-PHENYLPIPERAZIN-1-YL)(5-METHYL-3-MORPHOLINO-BENZOFURAN-2-YL)METHANONE

Uniqueness

(4-CYCLOHEXYLPIPERAZINO)(3-METHYL-1-BENZOFURAN-2-YL)METHANONE is unique due to the presence of the cyclohexyl group on the piperazine moiety, which can influence its physicochemical properties and biological activity. This structural feature can enhance the compound’s stability, solubility, and binding affinity for specific targets .

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-15-17-9-5-6-10-18(17)24-19(15)20(23)22-13-11-21(12-14-22)16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLOGHOJIOGBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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